molecular formula C13H11ClF3N3O B2624923 3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 2379984-26-4

3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol

Cat. No.: B2624923
CAS No.: 2379984-26-4
M. Wt: 317.7
InChI Key: CFZOMSJZMAONIX-UHFFFAOYSA-N
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Description

3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, along with a trifluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloropyrimidine-2-amine with 1,1,1-trifluoro-2-phenylpropan-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to shorten reaction times and increase efficiency . Additionally, the use of less toxic reagents and solvents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol apart from similar compounds is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature can enhance its potential as a pharmacologically active compound .

Properties

IUPAC Name

3-[(5-chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c14-10-6-18-11(19-7-10)20-8-12(21,13(15,16)17)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZOMSJZMAONIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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